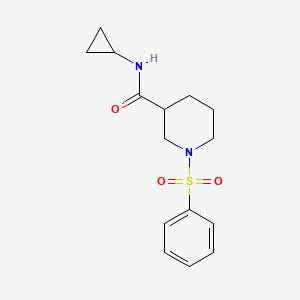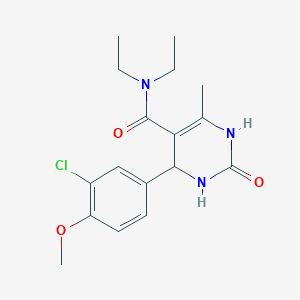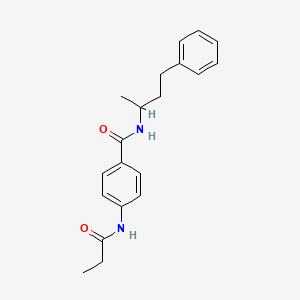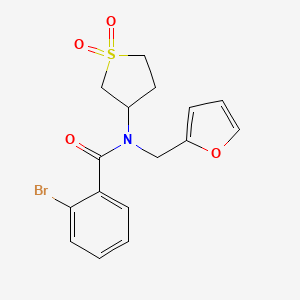
N-cyclopropyl-1-(phenylsulfonyl)-3-piperidinecarboxamide
Overview
Description
N-cyclopropyl-1-(phenylsulfonyl)-3-piperidinecarboxamide, also known as CPP-115, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as GABA aminotransferase inhibitors, which have been shown to have anticonvulsant and analgesic effects. In
Mechanism of Action
N-cyclopropyl-1-(phenylsulfonyl)-3-piperidinecarboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA). By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can have anticonvulsant, analgesic, and anxiolytic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its effects on GABA levels in the brain. Increased levels of GABA can lead to decreased neuronal excitability, which can have anticonvulsant and analgesic effects. This compound has also been shown to increase dopamine levels in the brain, which may contribute to its potential as a treatment for addiction.
Advantages and Limitations for Lab Experiments
One advantage of N-cyclopropyl-1-(phenylsulfonyl)-3-piperidinecarboxamide is that it has been extensively studied and has a well-established mechanism of action. It is also relatively easy to synthesize and purify, which makes it a useful tool for lab experiments. However, one limitation of this compound is that it can be toxic at high doses, which can limit its usefulness in some experiments.
Future Directions
There are several future directions for research on N-cyclopropyl-1-(phenylsulfonyl)-3-piperidinecarboxamide. One area of interest is its potential as a treatment for addiction, as it has been shown to increase dopamine levels in the brain. Another area of interest is its potential as a cognitive enhancer, as it has been shown to improve learning and memory in animal models. Additionally, further research is needed to explore the potential therapeutic applications of this compound in neurological disorders such as epilepsy and neuropathic pain.
Scientific Research Applications
N-cyclopropyl-1-(phenylsulfonyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant and analgesic effects in animal models, and has been investigated as a potential treatment for various neurological disorders such as epilepsy, neuropathic pain, and addiction. This compound has also been studied for its potential as a cognitive enhancer, as it has been shown to improve learning and memory in animal models.
Properties
IUPAC Name |
1-(benzenesulfonyl)-N-cyclopropylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c18-15(16-13-8-9-13)12-5-4-10-17(11-12)21(19,20)14-6-2-1-3-7-14/h1-3,6-7,12-13H,4-5,8-11H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIPVKRZWAJERU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-{N-[(2,5-dichlorophenyl)sulfonyl]-N-ethylglycyl}-1-piperazinecarboxylate](/img/structure/B4393566.png)
![methyl 4-{[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B4393573.png)


![N-[3-(allyloxy)phenyl]-2-phenylacetamide](/img/structure/B4393595.png)
![N-(4-{[(2-methylcyclohexyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4393600.png)

![N-isopropyl-2-(4-methoxyphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4393620.png)
![N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4393636.png)


![N-isopropyl-2-(2-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4393664.png)

